tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate
Overview
Description
tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with the molecular formula C19H23N3O3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an aminomethylbenzamido group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is used as an intermediate in the synthesis of various complex molecules
Biology and Medicine
In biological and medicinal research, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation . This makes it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.
Mechanism of Action
Target of Action
The primary target of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition of prostanoids produced by COX-2 is believed to contribute to the compound’s anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the synthesis of prostanoids, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.
Pharmacokinetics
The compound has a molecular weight of 341.40 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
The compound has been shown to exhibit promising anti-inflammatory activity . In a carrageenan-induced rat paw edema assay, most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with percentage inhibition values ranging from 39.021% to 54.239% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields . The reaction conditions often include the use of solvents like dichloromethane and bases such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium and other transition metal catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate: Similar in structure but with different substituents on the phenyl ring.
This compound: Another similar compound with variations in the aminomethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively, without affecting COX-1, makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAZSBJXFMJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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